molecular formula C8H7Br2N3O B13336170 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13336170
M. Wt: 320.97 g/mol
InChI Key: PYIQQYQJLBANJB-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives. One common method includes the use of a fac-Ir(ppy)3-catalyzed intermolecular dearomative cyclization of 2-bromo-2-[(5-bromofuran-2-yl)methyl]malonate and alkynes . This reaction is carried out under visible light, providing a new access to the synthesis of spirocycle skeletons under mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 4-Bromo-3-(5’-carboxy-4’-chloro-2’-fluorophenyl)-1-methyl-5

Uniqueness

4-Bromo-1-[(5-bromofuran-2-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific combination of furan and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7Br2N3O

Molecular Weight

320.97 g/mol

IUPAC Name

4-bromo-1-[(5-bromofuran-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7Br2N3O/c9-6-4-13(12-8(6)11)3-5-1-2-7(10)14-5/h1-2,4H,3H2,(H2,11,12)

InChI Key

PYIQQYQJLBANJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(C(=N2)N)Br

Origin of Product

United States

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